N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a methoxybenzenesulfinyl group, and a fluorobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit diverse biological activities
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It is known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have shown diverse biological activities , suggesting that this compound could potentially have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with 3-cyano-4-(4-methoxybenzenesulfinyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-cyano-1-phenyl)-4-fluorobenzamide
- N-(3-cyano-4-methoxyphenyl)-4-fluorobenzamide
- N-(3-cyano-4-(4-methoxyphenyl)phenyl)-4-fluorobenzamide
Uniqueness
N-[3-cyano-4-(4-methoxybenzenesulfinyl)phenyl]-4-fluorobenzamide is unique due to the presence of the methoxybenzenesulfinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)sulfinylphenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c1-27-18-7-9-19(10-8-18)28(26)20-11-6-17(12-15(20)13-23)24-21(25)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHJYTXVDZGBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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